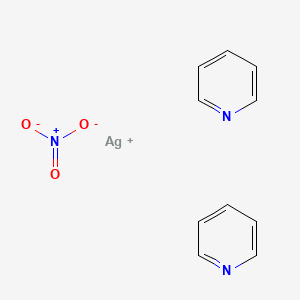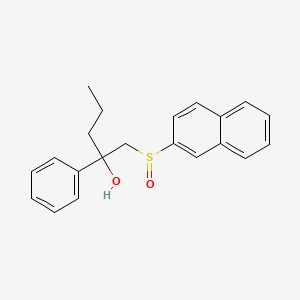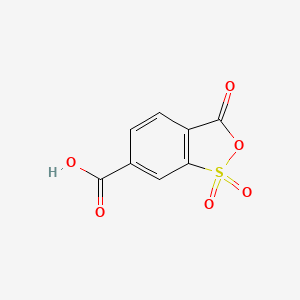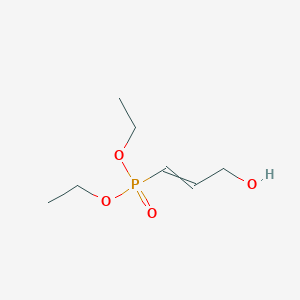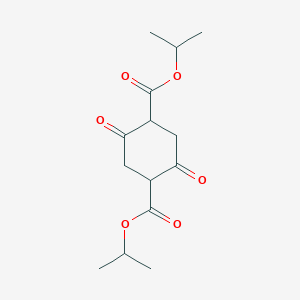
Dipropan-2-yl 2,5-dioxocyclohexane-1,4-dicarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dipropan-2-yl 2,5-dioxocyclohexane-1,4-dicarboxylate is an organic compound with the molecular formula C14H20O6 It is a derivative of cyclohexane and contains two ester functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Dipropan-2-yl 2,5-dioxocyclohexane-1,4-dicarboxylate typically involves the esterification of 2,5-dioxocyclohexane-1,4-dicarboxylic acid with isopropanol. The reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of high-purity reactants and optimized reaction conditions, such as temperature and pressure control, are crucial for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
Dipropan-2-yl 2,5-dioxocyclohexane-1,4-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: Nucleophilic substitution reactions can replace the ester groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: 2,5-dioxocyclohexane-1,4-dicarboxylic acid.
Reduction: 2,5-dihydroxycyclohexane-1,4-dicarboxylate.
Substitution: Various substituted cyclohexane derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Dipropan-2-yl 2,5-dioxocyclohexane-1,4-dicarboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: It is used in the production of specialty chemicals, coatings, and adhesives.
Mecanismo De Acción
The mechanism of action of Dipropan-2-yl 2,5-dioxocyclohexane-1,4-dicarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The ester groups in the compound can undergo hydrolysis to release active intermediates that participate in various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
- Dimethyl 2,5-dioxocyclohexane-1,4-dicarboxylate
- Diethyl 2,5-dioxocyclohexane-1,4-dicarboxylate
- Dipropyl 2,5-dioxocyclohexane-1,4-dicarboxylate
Uniqueness
Dipropan-2-yl 2,5-dioxocyclohexane-1,4-dicarboxylate is unique due to its specific ester groups, which confer distinct chemical and physical properties. These properties make it suitable for specific applications where other similar compounds may not be as effective. For example, its solubility and reactivity can be tailored for particular industrial processes or research studies.
Propiedades
Número CAS |
49748-30-3 |
|---|---|
Fórmula molecular |
C14H20O6 |
Peso molecular |
284.30 g/mol |
Nombre IUPAC |
dipropan-2-yl 2,5-dioxocyclohexane-1,4-dicarboxylate |
InChI |
InChI=1S/C14H20O6/c1-7(2)19-13(17)9-5-12(16)10(6-11(9)15)14(18)20-8(3)4/h7-10H,5-6H2,1-4H3 |
Clave InChI |
HXFULQHAPQWCKV-UHFFFAOYSA-N |
SMILES canónico |
CC(C)OC(=O)C1CC(=O)C(CC1=O)C(=O)OC(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


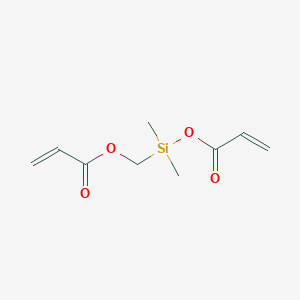
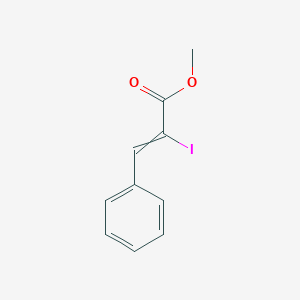
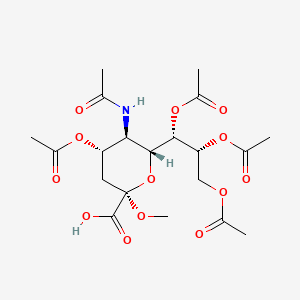

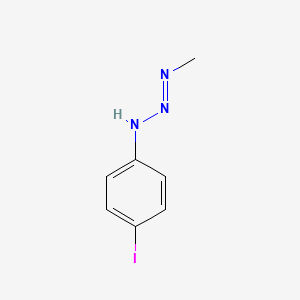
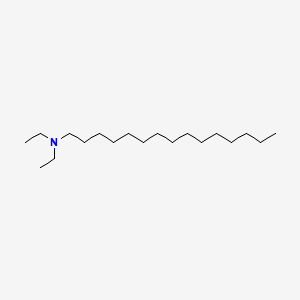
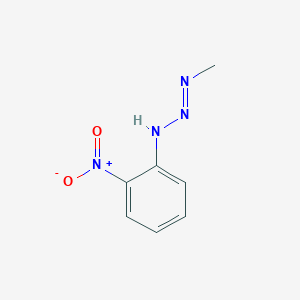

![2-[(2-Chlorophenanthridin-6-yl)amino]butan-1-ol](/img/structure/B14664204.png)
